molecular formula C20H17FN4O4 B11183960 2-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid

2-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid

Cat. No.: B11183960
M. Wt: 396.4 g/mol
InChI Key: ALHOVPJGLQAKND-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. It has garnered attention due to its potential as a CDK2 inhibitor , making it an appealing target for cancer treatment. CDK2 inhibition selectively targets tumor cells, making it a promising avenue for therapeutic development .

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the construction of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization. Researchers have designed and synthesized a set of small molecules featuring these scaffolds, aiming for novel CDK2 targeting compounds .

Chemical Reactions Analysis

Reactions:: The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Specific reagents and conditions depend on the desired modifications. For instance, functional group transformations, ring closures, and heterocyclic formation play crucial roles.

Major Products:: The major products formed during these reactions would include derivatives of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These derivatives may exhibit diverse biological activities.

Scientific Research Applications

Chemistry:: Researchers explore the compound’s reactivity, stability, and potential as a building block for novel molecules. Its unique scaffold may inspire new drug design strategies.

Biology and Medicine:: The compound’s cytotoxic activities against cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) make it relevant for cancer research. Investigating its effects on cell cycle progression and apoptosis induction is crucial.

Industry:: While industrial applications are not yet well-established, further studies may reveal its potential in drug development or other fields.

Mechanism of Action

The compound likely exerts its effects by inhibiting CDK2/cyclin A2. Understanding its molecular targets and pathways involved is essential for therapeutic optimization.

Comparison with Similar Compounds

Uniqueness:: Highlighting its uniqueness, this compound’s specific scaffold sets it apart from other CDK2 inhibitors. Further research can explore its advantages over existing compounds.

Similar Compounds:: While I don’t have a comprehensive list, other CDK2 inhibitors (e.g., sorafenib) serve as relevant references .

Properties

Molecular Formula

C20H17FN4O4

Molecular Weight

396.4 g/mol

IUPAC Name

2-[5-(4-fluorophenyl)-4-(methoxymethyl)-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]propanoic acid

InChI

InChI=1S/C20H17FN4O4/c1-11(20(27)28)24-8-7-16-14(19(24)26)9-22-18-17(12-3-5-13(21)6-4-12)15(10-29-2)23-25(16)18/h3-9,11H,10H2,1-2H3,(H,27,28)

InChI Key

ALHOVPJGLQAKND-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=CC2=C(C1=O)C=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)F

Origin of Product

United States

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